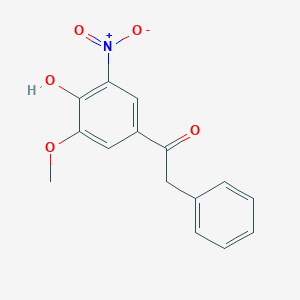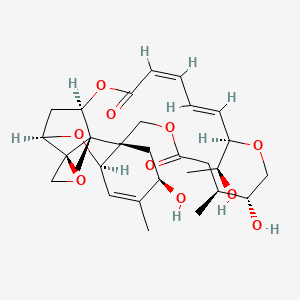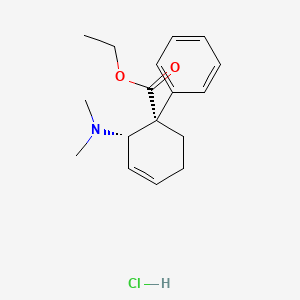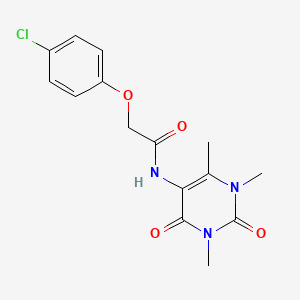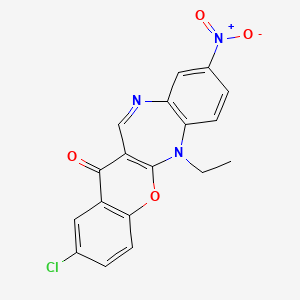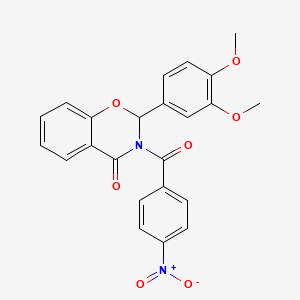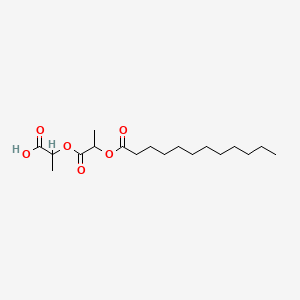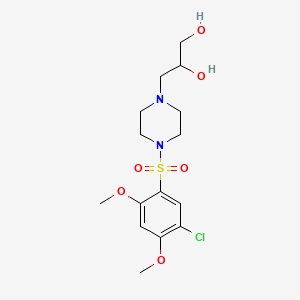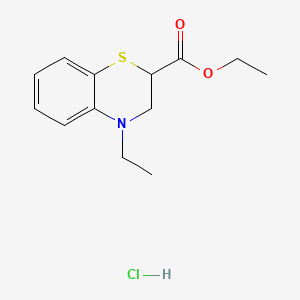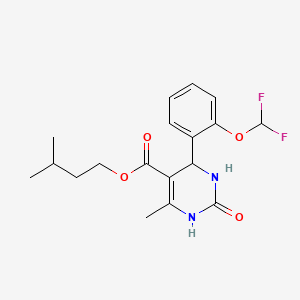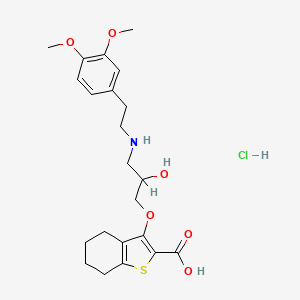
Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzothiophene core, followed by the introduction of the carboxylic acid group and subsequent functionalization to introduce the tetrahydro and hydroxypropoxy groups. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.
化学反应分析
Types of Reactions
Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
科学研究应用
Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. The compound’s unique structure allows it to modulate these targets effectively, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: A simpler analog without the tetrahydro and hydroxypropoxy groups.
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl and ethylamine moieties but lacks the benzothiophene core.
Propranolol: A beta-blocker with a similar hydroxypropoxy group but different overall structure.
Uniqueness
Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride is unique due to its combination of a benzothiophene core with a complex array of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
85462-89-1 |
|---|---|
分子式 |
C22H30ClNO6S |
分子量 |
472.0 g/mol |
IUPAC 名称 |
3-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H29NO6S.ClH/c1-27-17-8-7-14(11-18(17)28-2)9-10-23-12-15(24)13-29-20-16-5-3-4-6-19(16)30-21(20)22(25)26;/h7-8,11,15,23-24H,3-6,9-10,12-13H2,1-2H3,(H,25,26);1H |
InChI 键 |
JUVSCQKAHKHICV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCNCC(COC2=C(SC3=C2CCCC3)C(=O)O)O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


